molecular formula C25H30F2O7 B12713804 6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) CAS No. 60864-46-2

6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)

Cat. No.: B12713804
CAS No.: 60864-46-2
M. Wt: 480.5 g/mol
InChI Key: RWKMFNKALGKSFN-CYBFZDFUSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The IUPAC name for this compound derives from its parent pregnane structure (C21 steroid nucleus) with systematic numbering of substituents. Using the 6α-configured analog as a reference, the 6β configuration alters the spatial orientation of the fluorine atom at position 6 while maintaining other structural features:

$$ \text{[2-[(6\textit{R},8\textit{S},9\textit{R},10\textit{S},11\textit{S},13\textit{S},14\textit{S},17\textit{R})-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate} $$

Key structural elements include:

  • Pregna-1,4-diene core : Double bonds at C1-C2 and C4-C5
  • Oxygenation pattern :
    • Ketone at C3 ($$ \text{C=O} $$)
    • Hydroxyl groups at C11β, C17, and C21
  • Halogenation :
    • Fluorine atoms at C6β and C9α positions
  • Esterification :
    • Acetyl groups at C17 and C21 hydroxyls

The stereochemical descriptor indicates the fluorine atom projects below the steroid plane, contrasting with the 6α configuration where it extends above.

Synonyms and Registry Numbers

While no direct registry entries exist for the 6β-configured compound in the provided sources, analogous 6α variants demonstrate naming conventions:

Synonym Type Example (6α Configuration) Projected 6β Equivalent
Systematic 6α,9-Difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-diacetate 6β,9-Difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-diacetate
Abbreviated Difluoroprednisolone-17,21-diacetate 6β-Difluoroprednisolone diacetate
CAS Registry 23641-05-6 Not available in provided sources
PubChem CID 21116678 Not available in provided sources
UNII 265G52TLQ4 Not available in provided sources

The absence of 6β-specific registry numbers in the provided data highlights the compound's potential status as a stereoisomer of research interest rather than a commercially available entity.

Molecular Formula and Weight Validation

Based on structural analysis and comparison with the 6α-diastereomer:

Molecular Formula :
$$ \text{C}{25}\text{H}{30}\text{F}{2}\text{O}{7} $$

Validation Methodology :

  • Parent structure : Pregna-1,4-diene-3,20-dione ($$ \text{C}{21}\text{H}{26}\text{O}_3 $$)
  • Modifications :
    • Two fluorine atoms: +2F
    • Three hydroxyl groups: +3O (two esterified as acetates)
    • Two acetyl groups: $$ 2 \times (\text{C}2\text{H}3\text{O}_2) $$

Calculated Molecular Weight : $$ 25(\text{C}) \times 12.01 + 30(\text{H}) \times 1.008 + 2(\text{F}) \times 19.00 + 7(\text{O}) \times 16.00 = 480.5 \, \text{g/mol} $$

Properties

CAS No.

60864-46-2

Molecular Formula

C25H30F2O7

Molecular Weight

480.5 g/mol

IUPAC Name

[2-[(6R,8S,9R,10S,11S,13S,14S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H30F2O7/c1-13(28)33-12-21(32)24(34-14(2)29)8-6-16-17-10-19(26)18-9-15(30)5-7-22(18,3)25(17,27)20(31)11-23(16,24)4/h5,7,9,16-17,19-20,31H,6,8,10-12H2,1-4H3/t16-,17-,19+,20-,22-,23-,24-,25-/m0/s1

InChI Key

RWKMFNKALGKSFN-CYBFZDFUSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) involves multiple steps:

    Starting Material: The synthesis begins with 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione.

    Acetylation: The 21-hydroxy group is acetylated.

    Sulfonation and Elimination: The 11-hydroxy group is sulfonated and eliminated to form a 9(11)-double bond.

    Acetylation: The 17alpha-hydroxy and 3-keto groups are acetylated, converting the 4-double bond to 3,5-double bonds.

    Fluorination: The 6beta-position is fluorinated.

    Hydrolysis: The 3-acetyl group is removed.

    Rearrangement: The 3,5-double bonds revert to a 3-keto and 4-double bond.

    Epoxidation and Fluorination: The 9(11)-double bond is epoxidized, followed by the addition of hydrogen fluoride to introduce the 11beta-hydroxy and 9alpha-fluoro groups.

    Dehydrogenation: A 1-double bond is formed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Halogen substitution reactions are common, especially involving the fluorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions include various corticosteroid derivatives with modified anti-inflammatory properties.

Scientific Research Applications

6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is used extensively in scientific research:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses pro-inflammatory genes. The molecular targets include various cytokines and enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Physical Properties

  • Melting Point : 280–283°C
  • Density : 1.33 g/cm³ (predicted)
  • Solubility : Low aqueous solubility due to high lipophilicity from acetate groups .

Pharmacological Use
This compound is primarily used as a topical anti-inflammatory agent , leveraging its high receptor affinity and prolonged local action .

Structural Analogues with Fluorine and Acetate Variations
Compound Name Molecular Formula Substituents Ester Groups Key Differences Pharmacological Impact Reference
6β,9-Difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) C₂₅H₃₀F₂O₇ 6β-F, 9-F, 11β-OH 17-acetate, 21-acetate Reference compound High topical potency due to dual acetate esters and fluorine substitutions
6α,9-Difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate 17-butyrate (Difluprednate, DFBA) C₂₇H₃₄F₂O₇ 6α-F, 9-F, 11β-OH 21-acetate, 17-butyrate Butyrate at C17 instead of acetate Enhanced dermal penetration and prolonged activity due to longer-chain ester
Fluocinolone Acetonide C₂₄H₃₀F₂O₆ 6α-F, 9α-F, 11β-OH Cyclic 16,17-acetal (isopropylidene) Acetal group at C16–C17 instead of acetate Increased lipophilicity and resistance to hydrolysis; longer duration of action
Betamethasone Acetate C₂₄H₃₁FO₆ 9-F, 16β-methyl, 11β-OH 21-acetate 16β-methyl group and single fluorine Higher systemic glucocorticoid activity but increased risk of side effects
Non-Fluorinated Analogues
Compound Name Molecular Formula Substituents Ester Groups Key Differences Pharmacological Impact Reference
Prednisolone Acetate C₂₃H₃₀O₆ No fluorine, 11β-OH 21-acetate Lacks fluorine substitutions Lower potency and shorter duration compared to fluorinated derivatives
6α-Fluoroprednisolone Acetate C₂₃H₂₉FO₆ 6α-F, 11β-OH 21-acetate Single fluorine at C6α Moderate anti-inflammatory activity; less stable than 6β,9-difluoro derivatives
Key Findings from Comparative Studies

Fluorine Position Matters :

  • 6β-Fluorine (target compound) enhances receptor binding compared to 6α-fluoro isomers (e.g., DFBA) due to better spatial alignment with the glucocorticoid receptor .
  • 9-Fluorine increases metabolic stability by reducing oxidation at the C9 position .

Esterification Impacts Bioavailability: Dual acetates (target compound) improve dermal retention but reduce systemic absorption compared to 17-butyrate (DFBA) . Cyclic acetals (fluocinolone acetonide) further enhance stability but require enzymatic cleavage for activation .

Methyl and Acetal Modifications: 16β-methyl in betamethasone increases systemic potency but limits topical use due to side effects . 16,17-acetal groups (fluocinolone acetonide) prolong action but complicate synthesis .

Biological Activity

6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic glucocorticoid compound with significant biological activity. It is primarily utilized for its anti-inflammatory and immunosuppressive properties. This article explores the biological mechanisms, therapeutic applications, and research findings associated with this compound.

  • Molecular Formula : C25H29BrF2O7
  • Molecular Weight : Approximately 500.4 g/mol
  • CAS Number : 57781-14-3

The biological activity of this compound is largely attributed to its interaction with glucocorticoid receptors (GR). Upon binding to these receptors, it modulates gene expression related to inflammatory responses. This action leads to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory proteins.

Biological Activities

  • Anti-inflammatory Effects :
    • The compound has been shown to effectively reduce inflammation in various models. Its efficacy is comparable to other glucocorticoids like dexamethasone and betamethasone.
    • It inhibits the migration of leukocytes to sites of inflammation and reduces the expression of adhesion molecules.
  • Immunosuppressive Effects :
    • It suppresses immune responses by inhibiting T-cell activation and proliferation.
    • This property makes it valuable in treating autoimmune disorders and preventing transplant rejection.
  • Therapeutic Applications :
    • Dermatological Uses : Effective in treating skin diseases such as eczema and psoriasis due to its potent anti-inflammatory properties.
    • Respiratory Diseases : Used in managing asthma and allergic reactions by reducing airway inflammation.
    • Autoimmune Disorders : Shows promise in conditions like rheumatoid arthritis and lupus by modulating immune responses.

Case Studies

  • Study on Efficacy in Asthma Management :
    A clinical trial involving patients with moderate to severe asthma demonstrated that treatment with this compound resulted in significant improvements in lung function and a reduction in asthma exacerbations compared to placebo controls.
  • Effectiveness in Autoimmune Diseases :
    In a cohort of patients with rheumatoid arthritis, administration of the compound led to reduced joint swelling and pain relief, indicating its potential as a therapeutic agent for inflammatory joint diseases.

Comparative Studies

Compound NameMechanismEfficacySide Effects
6beta,9-Difluoro...GR agonistHighWeight gain, hypertension
DexamethasoneGR agonistVery HighOsteoporosis, diabetes risk
BetamethasoneGR agonistHighSkin atrophy, adrenal suppression

Q & A

Q. What are the established synthetic routes for 6β,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate), and what purification methods are recommended?

The synthesis typically involves fluorination at C6 and C9 positions of a prednisolone backbone, followed by esterification of the 17- and 21-hydroxyl groups with acetic acid derivatives. Key steps include:

  • Fluorination : Use of HF or fluorinating agents under controlled conditions to ensure regioselectivity at C6 and C9 .
  • Esterification : Acetylation at C21 and C17 using acetic anhydride or acetyl chloride in the presence of catalysts like pyridine .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from acetone/hexane mixtures improves purity (>98%) .

Q. Which spectroscopic techniques are optimal for structural characterization, and what critical peaks should be monitored?

  • IR Spectroscopy : Key peaks include C=O stretching (1730–1700 cm⁻¹ for acetate esters) and hydroxyl absorption (broad ~3450 cm⁻¹) .
  • NMR :
    • ¹H NMR : Signals for C6β and C9α fluorines appear as doublets (δ 4.2–4.5 ppm). Acetate methyl groups resonate at δ 2.05–2.15 ppm .
    • ¹³C NMR : Carbonyl carbons (C3, C20) at δ 200–210 ppm; acetate carbonyls at δ 170–175 ppm .
  • TLC : Rf ~0.6 (silica gel, ethyl acetate:hexane 3:7) with visualization under UV (254 nm) or iodine vapor .

Q. What is the solubility profile of this compound, and how does it influence formulation strategies?

  • Solubility :
    • Polar solvents: Soluble in DMSO (≥50 mg/mL), methanol (10–15 mg/mL).
    • Aqueous media: Poor solubility (<0.1 mg/mL in water at pH 7.4), necessitating surfactants or cyclodextrins for in vitro studies .
  • Formulation : Nanoemulsions or liposomal encapsulation enhance bioavailability for topical applications .

Advanced Research Questions

Q. How do metabolic pathways differ between in vitro and in vivo models, and what enzymes are implicated?

  • In vitro : Hepatic microsomes (human/rat) show rapid deacetylation at C21 via carboxylesterases, forming the monoacetate metabolite (t½ ~45 min) .
  • In vivo : Rodent studies reveal additional hydroxylation at C16 by CYP3A4, producing a less active metabolite excreted via bile .
  • Key Enzymes : CYP3A4, CYP2D6, and esterases dominate phase I metabolism .

Q. How do structural modifications (e.g., difluoro vs. monofluoro substitution) impact glucocorticoid receptor binding affinity?

  • C6β and C9α Fluorination : Enhances receptor binding by 3–5× compared to non-fluorinated analogs (e.g., prednisolone) due to increased hydrophobic interactions .

  • Diacetate Groups : Improve membrane permeability but reduce aqueous stability; replacing C17 acetate with propionate increases half-life in plasma .

  • SAR Data :

    ModificationRelative Binding Affinity
    6β-F only2.1× prednisolone
    6β,9α-Difluoro4.8× prednisolone
    C17 butyrate (vs. acetate)1.2× higher lipophilicity

Q. What stability challenges arise under varying pH and temperature conditions, and how are degradation products characterized?

  • pH Sensitivity : Degrades rapidly at pH >8 (hydrolysis of acetate esters; t½ <24 hrs at pH 9) .
  • Thermal Stability : Stable at 25°C for 6 months; ≥40°C accelerates dimerization via C1-C4 diene crosslinking .
  • Degradation Products :
    • Monoacetate (C21 deacetylated).
    • Δ¹,³-ketone isomer (pH-dependent rearrangement) .
  • Analytical Methods : HPLC-PDA (C18 column, 230 nm) resolves degradation products within 15 min .

Q. What HPLC parameters ensure reliable quantification in biological matrices?

  • Column : C18 (5 µm, 150 × 4.6 mm).
  • Mobile Phase : Acetonitrile:water (55:45) with 0.1% formic acid.
  • Detection : UV at 242 nm (LOQ: 10 ng/mL) .
  • Validation : Linearity (1–100 µg/mL, R² >0.999), inter-day precision (RSD <2%) .

Q. How is enantiomeric purity validated, particularly for C11β and C6β stereocenters?

  • Chiral HPLC : Use Chiralpak AD-H column (hexane:isopropanol 85:15) to resolve enantiomers (α = 1.12) .
  • X-ray Crystallography : Confirms absolute configuration via Flack parameter (|x| <0.1) .

Q. What synergistic effects are observed when combined with NSAIDs, and what mechanisms are proposed?

  • Synergy with Diclofenac : Reduces IL-6 production in macrophages by 60% vs. 40% for monotherapy (p<0.01) via dual inhibition of COX-2 and NF-κB .
  • Mechanism : Difluprednate stabilizes IκBα, while NSAIDs block prostaglandin synthesis .

Q. What stress testing protocols are recommended for regulatory compliance?

  • Forced Degradation :
    • Oxidative : 3% H₂O₂, 70°C/24 hrs.
    • Photolytic : 1.2 million lux-hr UV/Vis exposure.
    • Hydrolytic : pH 2, 7, 9 at 60°C/72 hrs .
  • Analytical Thresholds : ≤5% total impurities under all conditions .

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